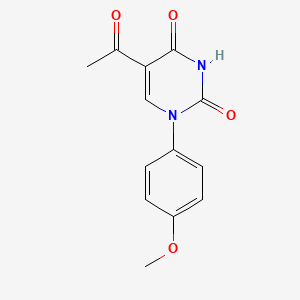
5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione
Vue d'ensemble
Description
5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione, also known as 4-methoxyacetophenone, is a heterocyclic compound found in many plants, fungi, and bacteria. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, and flavors. 4-methoxyacetophenone has been studied for its pharmacological and physiological effects and for its potential applications in laboratory experiments.
Applications De Recherche Scientifique
5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedionetophenone has a wide range of scientific applications. It has been studied for its potential as an antifungal, antibacterial, and anti-inflammatory agent. It has also been studied for its potential as an antioxidant and for its ability to inhibit the growth of certain cancer cells. Additionally, it has been studied for its potential to modulate the immune system and for its potential as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of 5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedionetophenone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it is believed to act by modulating the expression of certain genes, such as those involved in inflammation, cell death, and cell survival.
Biochemical and Physiological Effects
5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedionetophenone has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to inhibit the production of nitric oxide and to modulate the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Finally, it has been shown to have neuroprotective effects and to modulate the expression of certain genes, such as those involved in inflammation, cell death, and cell survival.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedionetophenone in laboratory experiments has several advantages. It is relatively inexpensive and can be easily synthesized. Additionally, it has a wide range of potential applications. However, there are some limitations. It is not very soluble in water and can be difficult to work with in certain laboratory experiments. Additionally, its mechanism of action is not fully understood and it can have unpredictable effects in certain systems.
Orientations Futures
There are a number of potential future directions for the study of 5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedionetophenone. It could be further studied for its potential as an anti-inflammatory, antioxidant, and neuroprotective agent. Additionally, it could be further studied for its potential to modulate the immune system and for its potential to inhibit the growth of certain cancer cells. Finally, its mechanism of action could be further studied to better understand its effects in different systems.
Propriétés
IUPAC Name |
5-acetyl-1-(4-methoxyphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(16)11-7-15(13(18)14-12(11)17)9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWCOHPKJWCUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-(4-methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





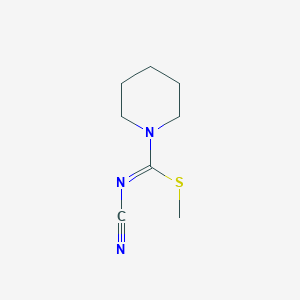
![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
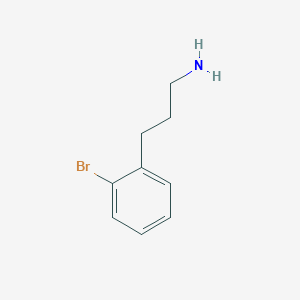
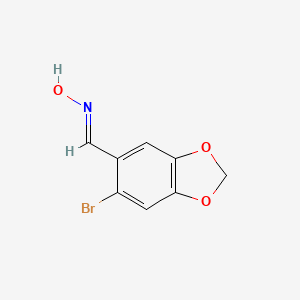


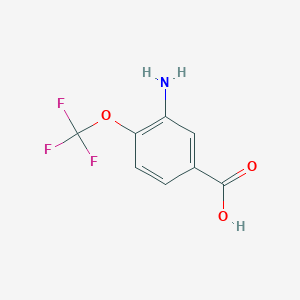

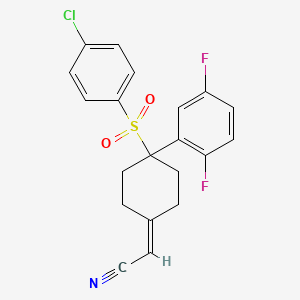
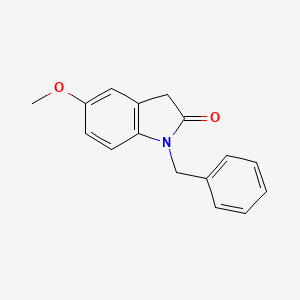

![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)